5-(Aminomethyl)-2-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine and related compounds involves various chemical strategies. For instance, an improved synthesis process involves the monoamination of dichloropyrimidine derivatives, showcasing the complexities of achieving selective amination (Brown, 2007). Additionally, regioselective reactions, as demonstrated by Doulah et al. (2014), play a critical role in the synthesis of substituted pyrimidines, highlighting the precision required in chemical reactions to achieve desired products.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 5-(Aminomethyl)-2-methylpyrimidin-4-amine, is often elucidated using X-ray crystallography. These analyses provide insights into the compound's crystalline structure and intermolecular interactions, essential for understanding its chemical behavior and reactivity (Doulah et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 5-(Aminomethyl)-2-methylpyrimidin-4-amine are diverse, including its use as an intermediate in various syntheses. The compound's reactivity with amidine salts, for instance, reveals its potential for creating complex molecular structures, which can be crucial for developing new pharmaceuticals (Evans & Robertson, 1973).
Scientific Research Applications
1. Formation of 5-Aminomethyl-2,3-dihydropyridine-4 (1H)-ones
- Application Summary: This compound is used in the formation of 5-substituted β-hydroxyketones, β-aminoketones, and δ-diketones .
- Methods of Application: Various 4-aminotetrahydropyridinylidene salts were treated with aldehydes in an alkaline medium .
- Results: The new compounds were characterized using spectroscopic methods and a single crystal structure analysis. Some of them showed anticancer and antibacterial properties .
2. Reductive Amination, Hydrogenation and Hydrodeoxygenation
- Application Summary: This compound is used in the reductive amination, hydrogenation, and hydrodeoxygenation of 5-Hydroxymethylfurfural (HMF) to produce furan based primary, secondary and tertiary amines including N-methylamines .
- Methods of Application: The process involves the use of cobalt nanoparticles catalyzed reductive amination, hydrogenation and hydrodeoxygenation of HMF .
- Results: The process resulted in the production of 2,5-bis (hydroxymethyl)furan, (5-methylfuran-2-yl)methanol and selected N-, O-, and S-containing heterocycles .
3. Dopamine Signaling Study
- Application Summary: This compound might be investigated as a potential tool to study dopamine signaling.
- Methods of Application: The specific methods of application are not provided in the source.
- Results: The specific results or outcomes are not provided in the source.
4. Development of Antibiotics
- Application Summary: This compound is used in the development of aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics .
- Methods of Application: The specific methods of application are not provided in the source .
- Results: These antibiotics could potentially be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .
5. Valorization of Biomass-Derived Furfurals
- Application Summary: This compound is used in the valorization of biomass-derived furfurals. It has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .
- Methods of Application: The process involves a two-step process including aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .
- Results: The process resulted in the production of AMFC with a yield of 77%. This is the most efficient AMFC catalytic production method from HMF reported to date .
6. Hybrid Conversion of 5-Hydroxymethylfurfural
- Application Summary: This compound is used in the hybrid conversion of 5-hydroxymethylfurfural (HMF) to 5-aminomethyl-2-furancarboxylic acid (AMFC), which is a promising monomer for new bio-sourced polymers .
- Methods of Application: The process involves the selection of the best oxidation catalyst for HMF conversion to 5-aldehyde-2-furancarboxylic acid and immobilizing a transaminase onto a solid carrier. This is followed by the implementation of the first one-pot/two-steps hybrid catalytic process to produce AMFC .
- Results: The process resulted in the production of AMFC with a yield of 77%. This is the most efficient AMFC catalytic production method from HMF reported to date .
7. Reductive Amination of 5-Hydroxymethyl-2-furaldehyde
- Application Summary: This compound is used in the reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .
- Methods of Application: The process involves the use of Beta-zeolite supported ruthenium catalysts .
- Results: The specific results or outcomes are not provided in the source .
8. Synthesis of Biofuels and Renewable Chemicals
- Application Summary: This compound is used in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5- (hydroxymethyl)furfural .
- Methods of Application: The process involves using eco-friendly reagents and reaction conditions by adhering to the principles of green chemistry .
- Results: The specific results or outcomes are not provided in the source .
Future Directions
While specific future directions for “5-(Aminomethyl)-2-methylpyrimidin-4-amine” are not available, research in the field of organic and medicinal chemistry continues to explore new synthetic methods, potential biological activities, and applications of pyrimidine derivatives and other organic compounds .
properties
IUPAC Name |
5-(aminomethyl)-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHTVFCSKFMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241713 | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-methylpyrimidin-4-amine | |
CAS RN |
95-02-3 | |
Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methylpyrimidine-5-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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